molecular formula C11H16ClN3OS B12108070 4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine

4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine

Cat. No.: B12108070
M. Wt: 273.78 g/mol
InChI Key: OTURQEFENKJHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(2-Chloro-6-((methylthio)methyl)pyrimidin-4-yl)-3-methylmorpholine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a chloro and methylthio group, and a morpholine ring

Preparation Methods

The synthesis of ®-4-(2-Chloro-6-((methylthio)methyl)pyrimidin-4-yl)-3-methylmorpholine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro and methylthio groups. The final step involves the formation of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

®-4-(2-Chloro-6-((methylthio)methyl)pyrimidin-4-yl)-3-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-4-(2-Chloro-6-((methylthio)methyl)pyrimidin-4-yl)-3-methylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in the study of biological systems, particularly in understanding enzyme interactions and inhibition.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-4-(2-Chloro-6-((methylthio)methyl)pyrimidin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets. The chloro and methylthio groups play a crucial role in binding to these targets, which may include enzymes or receptors. The morpholine ring can enhance the compound’s solubility and stability, facilitating its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

®-4-(2-Chloro-6-((methylthio)methyl)pyrimidin-4-yl)-3-methylmorpholine can be compared with other similar compounds, such as:

    4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine: Lacks the methylthio group, which may affect its reactivity and biological activity.

    4-(2-Chloro-6-((methylthio)methyl)pyrimidin-4-yl)-morpholine: Lacks the methyl group on the morpholine ring, potentially altering its solubility and stability. The uniqueness of ®-4-(2-Chloro-6-((methylthio)methyl)pyrimidin-4-yl)-3-methylmorpholine lies in its specific substitution pattern, which can influence its chemical and biological properties.

Properties

IUPAC Name

4-[2-chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3OS/c1-8-6-16-4-3-15(8)10-5-9(7-17-2)13-11(12)14-10/h5,8H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTURQEFENKJHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)CSC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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